molecular formula C11H20O4 B589713 Dimethyl 2-(3,3-dimethylbutyl)propanedioate CAS No. 153742-13-3

Dimethyl 2-(3,3-dimethylbutyl)propanedioate

Cat. No. B589713
CAS RN: 153742-13-3
M. Wt: 216.277
InChI Key: NOPWKBWBEGACGN-UHFFFAOYSA-N
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Description

Dimethyl 2-(3,3-dimethylbutyl)propanedioate, or DMDDP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a low melting point. It is also known as dimethyl 2-methylbutylpropanoate and has a molecular weight of 246.32 g/mol. DMDDP is a highly versatile compound that can be used as an intermediate in organic synthesis, as a solvent for organic reactions, and for its biological properties.

Scientific Research Applications

1. Alternative Route for 1,3-Propanediol Production

Research on the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by Cu/SiO2 catalyst revealed an alternative route for producing 1,3-propanediol, a monomer crucial for polytrimethylene-terephthalate manufacturing. This process involves sequential hydrogenation with methyl 3-hydroxypropionate as the primary product, further convertible into 1,3-propanediol or methyl propionate (Zheng et al., 2017).

2. Phase Transition in Polyols

A study on the solid-plastic phase transition in polyols, including 2,2-dimethyl 1,3-propanediol, showed their use in energy storage due to their interesting thermodynamic properties. The transition of these polyols and their mixtures, determined by calorimetric measurements, was examined by high-resolution NMR (Wilmet et al., 1990).

3. Asymmetric Hydroformylation of Unsaturated Esters

The asymmetric hydroformylation of unsaturated esters using a specific catalyst precursor produced Dimethyl 2-(formylmethyl)butanedioate with significant enantiomeric excess. This indicates potential applications in stereochemistry and the synthesis of chiral compounds (Kollár et al., 1987).

4. Lactic Acid Production from 1,2-Propanediol

Research on the catalytic conversion of low-valued 1,2-propanediol to high-valued lactic acid using Au–Pd/Mg(OH)2 catalysts highlighted an effective process for transforming this compound into a more valuable product. This work is significant for its implications in environmental sustainability and value addition in chemical production (Feng et al., 2014).

Safety and Hazards

Dimethyl 2-(3,3-dimethylbutyl)propanedioate should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharges . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

dimethyl 2-(3,3-dimethylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-11(2,3)7-6-8(9(12)14-4)10(13)15-5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPWKBWBEGACGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(3,3-dimethylbutyl)propanedioate

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